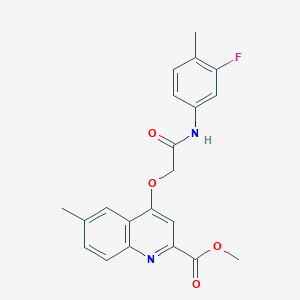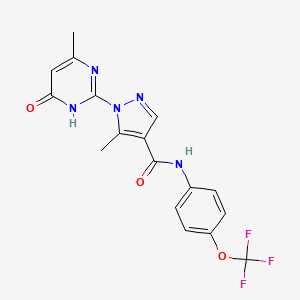
5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide" is a complex molecule that appears to be related to the class of compounds known as pyrazoles and pyrimidines. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones was achieved by reacting β-benzylidene 3- and 5-amino-1-methyl-1H-pyrazole-4-carboxhydrazides with orthoesters, leading to compounds 5-8 . Additionally, the synthesis of 3,4-dihydropyrazolo[3,4-d]-1,2,3-triazin-4-ones was accomplished through nitrosation of various 3- and 5-amino-1-methyl-1H-pyrazole-4-carboxhydrazides . Although the exact synthesis of the compound is not detailed, these methods provide insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and rings, such as the pyrazole and pyrimidine rings, which are common scaffolds in pharmaceuticals. The presence of a trifluoromethoxy phenyl group suggests the molecule could have interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed, the literature provides examples of reactions involving similar structures. The one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the use of thionyl chloride and corresponding amines or pyrazoles . This suggests that the compound may also undergo reactions with nucleophiles and electrophiles at different positions on the molecule, depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would affect its solubility, boiling and melting points, and stability. The electron-withdrawing trifluoromethoxy group could also impact the compound's reactivity and interaction with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives has been synthesized, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities. These compounds show promise in the treatment of cancers such as HCT-116 and MCF-7, highlighting their potential utility in oncological research (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Synthesized pyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory and antimicrobial activities, with some compounds exhibiting activities comparable to standard drugs. These findings suggest the utility of such compounds in developing new therapeutic agents for inflammation and microbial infections (Aggarwal et al., 2014).
Anticancer Activity
The creation of new pyrazolopyrimidine derivatives has been associated with notable anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests the potential of these compounds in the development of anticancer drugs (Abdellatif et al., 2014).
Enzymatic Activity Enhancement
Compounds derived from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of enzymes such as cellobiase, indicating potential applications in biotechnology and pharmaceutical manufacturing processes (Abd & Awas, 2008).
Propiedades
IUPAC Name |
5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-9-7-14(26)24-16(22-9)25-10(2)13(8-21-25)15(27)23-11-3-5-12(6-4-11)28-17(18,19)20/h3-8H,1-2H3,(H,23,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCORERRCDQVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

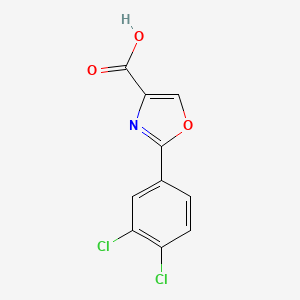
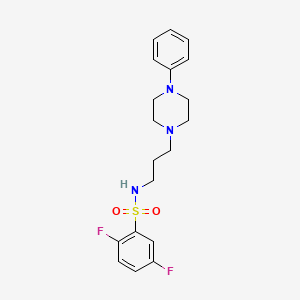
![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)
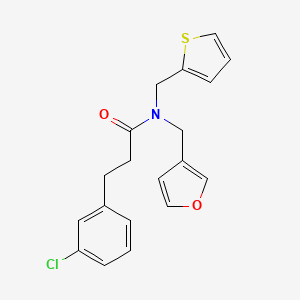
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)
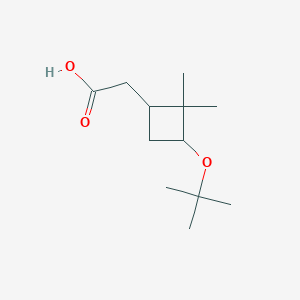
![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)
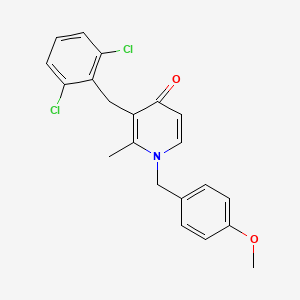
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)
